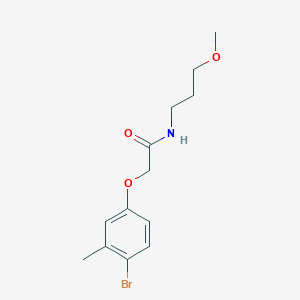
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as BML-210 and has a molecular formula of C15H21BrNO3. In
作用機序
BML-210 exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BML-210 can reduce inflammation and pain.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In cancer cells, BML-210 can induce apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. In neurology, BML-210 can reduce the expression of pro-inflammatory cytokines and oxidative stress markers, leading to neuroprotection. In inflammation, BML-210 can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
BML-210 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a high purity and can be used in a variety of assays. However, there are also some limitations to using BML-210. It is a relatively new compound, and its long-term effects are not yet known. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on BML-210. One direction is to explore its potential applications in other research fields, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for BML-210 in different experimental settings.
Conclusion:
In conclusion, BML-210 is a promising compound for scientific research due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to using BML-210, its advantages make it a valuable tool for researchers. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of BML-210 involves the reaction of 4-bromo-3-methylphenol with 3-methoxypropylamine, followed by the addition of acetic anhydride. This reaction yields BML-210 with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for larger quantities.
科学的研究の応用
BML-210 has been shown to have potential applications in various research fields, including cancer research, neurology, and inflammation. In cancer research, BML-210 has been found to inhibit the growth of cancer cells and induce apoptosis. In neurology, BML-210 has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In inflammation research, BML-210 has been found to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(4-5-12(10)14)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKKBBRFUVKGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)

![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)

